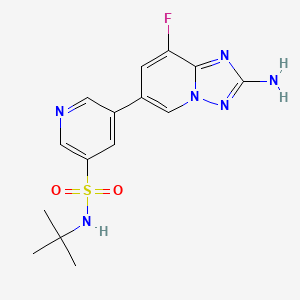CZC24832

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Medicinal Chemistry
The molecule contains several functional groups that are commonly found in bioactive molecules. The triazolopyridin ring system is present in various drugs, particularly those targeting protein kinases []. The presence of the sulfonamide group further suggests potential for inhibiting enzymes or targeting specific receptors []. Further research is needed to determine if this specific compound has any medicinal properties.
Material Science
The aromatic rings and sulfonamide group in the molecule could contribute to interesting material properties. Sulfonamides can be used as building blocks for polymers, and the aromatic rings can influence conductivity or other physical properties []. Studies could explore the potential for using this compound in the development of new materials.
CZC24832 is a small molecule compound with the molecular formula and a molecular weight of approximately 364.40 g/mol . It is recognized primarily as a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), which plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. The compound has been studied extensively for its potential therapeutic applications in treating diseases related to dysregulated PI3K signaling, such as cancer and inflammatory disorders .
- There is no information available regarding the mechanism of action of this compound. Without knowledge of its intended use or biological target, it's difficult to speculate on its mechanism.
- Due to the lack of specific information, safety hazards associated with this compound are unknown. However, some general safety considerations for handling organic molecules include:
- Wearing appropriate personal protective equipment (PPE) like gloves and goggles when handling.
- Working in a well-ventilated fume hood.
- Consulting safety data sheets (SDS) for similar compounds if available.
CZC24832 exhibits significant biological activity as a selective inhibitor of PI3Kγ. Its inhibition of this enzyme leads to the modulation of various signaling pathways that are critical for immune responses and inflammation. The compound has shown efficacy in reducing neutrophil migration, which is a key factor in inflammatory diseases. Additionally, it has been evaluated for its potential effects on cancer cell proliferation and survival, highlighting its relevance in oncology research .
The synthesis of CZC24832 can be summarized in several steps:
- Formation of Azide Derivatives: The initial step involves the generation of azide compounds through nucleophilic substitution reactions.
- Oxazole Formation: The azide is reacted with bromoacetyl compounds to form oxazole intermediates.
- Reduction and Thiol Substitution: These intermediates can be reduced and further reacted with carbon disulfide to introduce thiol groups, enhancing the compound's biological activity.
- Final Purification: The final product is purified to achieve high purity levels suitable for biological testing .
CZC24832 has several potential applications, particularly in:
- Cancer Therapy: Due to its role as a PI3Kγ inhibitor, it may be used to target tumor growth and metastasis.
- Inflammatory Diseases: The compound's ability to modulate immune responses makes it a candidate for treating conditions such as rheumatoid arthritis or other inflammatory disorders.
- Research Tool: It serves as a valuable chemical probe for studying the PI3K signaling pathway in various biological contexts .
Studies have demonstrated that CZC24832 interacts selectively with PI3Kγ, inhibiting its activity without significantly affecting other isoforms of PI3K. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Interaction studies have shown that CZC24832 can effectively reduce downstream signaling events associated with PI3Kγ activation, providing insights into its mechanism of action .
CZC24832 shares structural and functional similarities with other compounds that target the phosphoinositide 3-kinase family. Here are some similar compounds:
| Compound Name | Structure | Selectivity | Notable Features |
|---|---|---|---|
| GDC-0941 | C₁₉H₁₈F₃N₅O₃ | Broad PI3K Inhibitor | Used in clinical trials for cancer therapy |
| Idelalisib | C₂₁H₂₃ClF₂N₂O₃ | Selective for PI3Kδ | Approved for chronic lymphocytic leukemia |
| Pictilisib | C₂₁H₂₃N₅O₃ | Pan-PI3K Inhibitor | Investigated for solid tumors |
Uniqueness of CZC24832
CZC24832 stands out due to its high selectivity for PI3Kγ compared to other isoforms, which may lead to fewer side effects and improved therapeutic outcomes in diseases where this specific isoform plays a critical role. Its unique structure also allows it to effectively penetrate biological membranes and exert its inhibitory effects at low concentrations .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Wikipedia
Dates
2: Bergamini G, Bell K, Shimamura S, Werner T, Cansfield A, Müller K, Perrin J, Rau C, Ellard K, Hopf C, Doce C, Leggate D, Mangano R, Mathieson T, O'Mahony A, Plavec I, Rharbaoui F, Reinhard F, Savitski MM, Ramsden N, Hirsch E, Drewes G, Rausch O, Bantscheff M, Neubauer G. A selective inhibitor reveals PI3Kγ dependence of T(H)17 cell differentiation. Nat Chem Biol. 2012 Apr 29;8(6):576-82. doi: 10.1038/nchembio.957. Erratum in: Nat Chem Biol. 2012 Aug;8(8):737. PubMed PMID: 22544264.








